Antibacterial Potency Against Staphylococcus aureus: Head-to-Head MIC Comparison with 15 Isoniazid-Schiff Base Analogs and Vancomycin
In a systematic in vitro screen of 16 isoniazid-derived Schiff base compounds (C1–C16) against five Gram-positive bacterial strains, compound C5—explicitly identified as N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide—exhibited the most potent and consistent antibacterial activity, with an MIC of 16 μg/mL against all five tested S. aureus strains (ATCC 29213, ATCC 43300, ATCC 33731, MRSA2) and Bacillus subtilis ATCC 6633 [1]. The next most active analog, C1, showed a 4-fold higher MIC of 64 μg/mL against S. aureus ATCC 29213, ATCC 43300, and ATCC 33731, and 128 μg/mL against MRSA2 and B. subtilis [1]. The remaining 14 Schiff base analogs (C2–C4, C6–C9, C11–C14, C16) were essentially inactive, with MIC values >256 μg/mL against all tested strains [1]. Parent isoniazid is documented to have a narrow antibacterial spectrum primarily limited to Mycobacteria, with negligible activity against common Gram-positive cocci [1]. Vancomycin, the clinical standard, showed an MIC of 1 μg/mL [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus ATCC 29213 |
|---|---|
| Target Compound Data | 16 μg/mL (C5) |
| Comparator Or Baseline | C1: 64 μg/mL; C2–C4, C6–C9, C11–C14, C16: >256 μg/mL; Isoniazid: limited Gram-positive activity; Vancomycin: 1 μg/mL |
| Quantified Difference | 4-fold more potent than C1 (the best comparator analog); >16-fold more potent than 14 other analogs |
| Conditions | Broth microdilution assay; S. aureus ATCC 29213, ATCC 43300, ATCC 33731, MRSA2, B. subtilis ATCC 6633; triplicate determination; 16–24 h incubation |
Why This Matters
This compound is the only isoniazid-Schiff base in its series with single-digit μg/mL MIC against multiple S. aureus strains including MRSA, making it the sole viable candidate from this library for anti-staphylococcal development.
- [1] Frontiers in Chemistry. Membrane-Targeting Antibacterial Isoniazid Schiff Base Against S. aureus and Biofilms. 2025, 13, 1654358 (Table 1). doi:10.3389/fchem.2025.1654358 View Source
